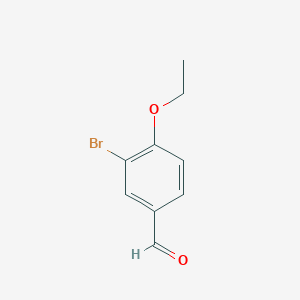

3-Bromo-4-ethoxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUUPGZANQRCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363470 | |

| Record name | 3-bromo-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108373-05-3 | |

| Record name | 3-bromo-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-ethoxybenzaldehyde CAS number

An In-Depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and an ethoxy group on the benzaldehyde (B42025) core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, safety information, synthesis, and applications, intended for professionals in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature, typically appearing as a white to light yellow powder or crystalline solid[1]. Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 108373-05-3 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 70.0 to 74.0 °C | [1] |

| Purity | >97.0% (GC) | |

| InChI Key | TZUUPGZANQRCHD-UHFFFAOYSA-N | [2][3] |

| MDL Number | MFCD00672941 | [2][3] |

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as acutely toxic if swallowed. The following table summarizes its GHS hazard information.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. | [3] |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [3] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | [1] | |

| Hazard Class | Acute Toxicity 4 (Oral) | [3] |

| Storage Class | 11: Combustible Solids | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, typically involving the bromination of a substituted benzaldehyde followed by an etherification reaction. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (Step 1)

This protocol is adapted from a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde, which serves as the precursor to the target compound[4].

-

Reaction Setup: In a suitable reaction vessel, create a mixture of 4-hydroxybenzaldehyde (1.0 mol), dichloroethane (420 mL), and a 25% aqueous solution of sulfuric acid (160 mL).

-

Cooling: Cool the mixture to 0°C with constant stirring.

-

Bromination: Over a period of 2 hours, slowly add a solution of bromine (0.55 mol) in dichloroethane (200 mL).

-

Oxidation: Subsequently, add 28% hydrogen peroxide (0.55 mol) to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

-

Reaction Completion: Allow the reaction to proceed for an additional 2 hours at 0°C.

-

Isolation: The resulting precipitate is isolated by filtration, washed with ice-cold water, and dried to yield 3-bromo-4-hydroxybenzaldehyde[4].

Experimental Protocol: Ethoxylation (Step 2)

This generalized protocol is based on the Williamson ether synthesis, a common method for preparing ethers. A similar procedure is used for the synthesis of related alkoxybenzaldehydes[5][6].

-

Reaction Setup: In a dry reaction flask, dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 mol) in a suitable solvent (e.g., water or an organic solvent).

-

Base Addition: Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution to deprotonate the hydroxyl group.

-

Alkylation: Add bromoethane (an alkylating agent) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) fluoride) to the mixture[5][6].

-

Reaction: Stir the mixture at room temperature (e.g., 25°C) for several hours (e.g., 4 hours) to allow the reaction to complete[5][6].

-

Workup: The product, this compound, can be isolated by filtration and purified if necessary.

Applications in Research and Drug Development

Halogenated aromatic aldehydes, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules[7]. The presence of the aldehyde and bromo functional groups allows for a wide range of chemical transformations.

-

Aldehyde Group: The aldehyde functionality can readily undergo reactions such as condensation, oxidation, reduction, and the formation of imines, making it a versatile handle for building molecular complexity.

-

Aryl Bromide: The bromine atom on the aromatic ring is well-suited for participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in modern pharmaceutical research for creating carbon-carbon and carbon-nitrogen bonds, enabling the construction of biaryl and aryl-amine systems often found in drug candidates[7].

While direct biological activity data for this compound is not widely published, structurally related compounds have shown interesting pharmacological properties. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been reported to have anti-inflammatory effects and may be a promising therapeutic agent for conditions like allergic contact dermatitis and myocardial infarction[8][9]. This suggests that derivatives of this compound could be explored for similar biological activities.

Caption: Role of this compound in pharmaceutical synthesis.

Conclusion

This compound, identified by CAS number 108373-05-3, is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its dual functionality allows for diverse and selective chemical modifications, making it a key component in the synthetic chemist's toolbox. Proper handling and safety precautions are essential when working with this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic compounds.

References

- 1. This compound | 108373-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3-Bromo-4-ethoxybenzaldehyde, a key intermediate in various chemical syntheses.

Core Compound Properties

This compound is a substituted aromatic aldehyde. Its structure, featuring a bromine atom and an ethoxy group on the benzaldehyde (B42025) ring, makes it a versatile building block in the synthesis of more complex molecules.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental settings, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | |

| Molecular Formula | C₉H₉BrO₂ | |

| CAS Number | 108373-05-3 | [1][2] |

| Melting Point | 70.0 to 74.0 °C | [2] |

| Boiling Point | Not readily available in literature | |

| Density | Not readily available in literature | |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

Synthesis Pathway

The synthesis of substituted benzaldehydes often involves the modification of a precursor molecule. While a specific protocol for the direct synthesis of this compound is not detailed in the available search results, a representative Williamson ether synthesis followed by bromination of a suitable precursor is a common strategy. A closely related synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and bromoethane (B45996) is described and can serve as a model.[3]

Representative Experimental Protocol: Ethylation of a Phenolic Precursor

This protocol is adapted from the synthesis of a structurally similar compound and represents a plausible method for introducing the ethoxy group.

Materials:

-

Precursor (e.g., 3-Bromo-4-hydroxybenzaldehyde)

-

Bromoethane

-

Sodium hydroxide (B78521)

-

Tetrabutylammonium fluoride (B91410) (as a phase-transfer catalyst)

-

Water

Procedure:

-

Dissolve sodium hydroxide in water in a suitable reaction vessel.

-

Add the phenolic precursor (3-Bromo-4-hydroxybenzaldehyde), the phase-transfer catalyst (tetrabutylammonium fluoride), and bromoethane to the alkaline solution.

-

Stir the mixture vigorously at room temperature for a specified period (e.g., 4 hours).

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product can be isolated by filtration.

-

The crude product may be further purified by recrystallization from an appropriate solvent to yield the final product.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and is a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Applications in Research and Development

Substituted benzaldehydes are important intermediates in the pharmaceutical and fine chemical industries. The specific functional groups of this compound allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of bioactive molecules and other complex organic compounds. The bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the aldehyde group can undergo a wide range of reactions, including reductive amination, oxidation, and condensation reactions.

References

Technical Guide: Physical Properties of 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-ethoxybenzaldehyde, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| CAS Number | 108373-05-3 | [1][3] |

| Appearance | White to light yellow crystalline solid/powder | [3] |

| Melting Point | 70-74 °C | [3] |

| Purity (by GC) | Typically ≥97.0% | [3] |

| Solubility | Soluble in Methanol | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline solid in a mortar and pestle.[5]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The final packed sample height should be 2-3 mm.[1][4] An improperly packed or excessive amount of sample can lead to an artificially broad melting range.[1]

-

Measurement:

-

Insert the packed capillary tube into the designated slot in the melting point apparatus.[1]

-

For an initial, rapid determination, heat the sample quickly to find an approximate melting temperature.[4]

-

Allow the apparatus to cool to at least 15°C below the approximate melting point.

-

Prepare a fresh sample and heat it slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique used to separate volatile substances and is commonly employed to determine the purity of organic compounds.[6]

Objective: To quantify the purity of this compound by separating it from any volatile impurities.

Apparatus & Reagents:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[7][8]

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like HP-5 or equivalent).

-

High-purity solvents (e.g., HPLC-grade Methanol or Dichloromethane) for sample preparation.

-

Autosampler vials or syringes.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. A typical concentration is ~1 mg/mL. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Injection Port: Set the temperature high enough to ensure rapid vaporization of the sample without causing thermal decomposition (e.g., 250°C).

-

Column Oven: Program the oven temperature. An isothermal method (constant temperature) may be sufficient, or a temperature ramp (e.g., starting at 60°C and increasing at 5-10°C/min to 250°C) can be used to ensure separation of components with different boiling points.[7]

-

Detector (FID): Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 300°C).[7]

-

Carrier Gas Flow: Set a constant flow rate for the carrier gas.[7]

-

-

Injection: Inject a small, precise volume of the prepared sample (typically 0.5-1.0 µL) into the GC system.[7][8]

-

Data Acquisition: As the sample travels through the column, the components separate based on their boiling points and interaction with the stationary phase.[8][9] The detector generates a signal as each component elutes, producing a chromatogram with peaks corresponding to each substance.

-

Analysis:

-

The primary peak in the chromatogram will correspond to this compound.

-

Purity is calculated based on the relative peak areas. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a substituted benzaldehyde, such as this compound. This process ensures the final product meets the required identity and purity specifications.

Caption: Workflow for Synthesis, Purification, and Quality Control Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | 108373-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]

- 9. oshadhi.co.uk [oshadhi.co.uk]

An In-depth Technical Guide on 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-Bromo-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and potentially in the development of novel chemical entities. This document collates known physical and chemical properties, outlines a general methodology for solubility determination, and presents a plausible synthetic route.

Core Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [1][2][3] |

| Appearance | White to light yellow powder or crystals[1][3] |

| Melting Point | 70.0 to 74.0 °C[1][3] |

| Purity | >97.0% (by GC) is commercially available[1][3] |

| CAS Number | 108373-05-3[1][3] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information indicates its solubility in at least one common polar organic solvent.

| Solvent | Quantitative Solubility | Qualitative Solubility | Conditions |

| Methanol | Data not available | Soluble[1][3] | Standard temperature and pressure |

| Water | Data not available | Expected to be poorly soluble | Based on the structure of similar aromatic aldehydes |

| Other Organic Solvents | Data not available | Further experimental determination required | - |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a general framework for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium, which can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solute concentration in the solution has stabilized.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 4 hours to enable the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.

-

Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL, g/100 mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Synthetic Pathway: A Plausible Route

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a plausible and common synthetic route can be inferred from the synthesis of similar substituted benzaldehydes. A likely pathway involves the bromination of a suitable precursor followed by etherification.

This proposed two-step synthesis starts with the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde. The subsequent reaction is a Williamson ether synthesis, where the hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is deprotonated by a base and reacts with bromoethane to form the final ethoxy-substituted product. This method is a common and effective way to introduce alkoxy groups onto a phenolic ring.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-ethoxybenzaldehyde (CAS No: 108373-05-3), a key intermediate in various organic syntheses. Due to the limited availability of published experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established substituent effects and spectral databases for similar molecular structures.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the ethoxy group. The solvent is assumed to be CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.85 | Singlet (s) | - | 1H |

| Aromatic H-2 | 8.05 | Doublet (d) | ~2.0 | 1H |

| Aromatic H-6 | 7.80 | Doublet of Doublets (dd) | ~8.5, ~2.0 | 1H |

| Aromatic H-5 | 7.00 | Doublet (d) | ~8.5 | 1H |

| Methylene (-OCH₂CH₃) | 4.15 | Quartet (q) | ~7.0 | 2H |

| Methyl (-OCH₂CH₃) | 1.45 | Triplet (t) | ~7.0 | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The solvent is assumed to be CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190.5 |

| Aromatic C-4 (-OEt) | 160.0 |

| Aromatic C-2 | 132.0 |

| Aromatic C-1 (-CHO) | 130.5 |

| Aromatic C-6 | 128.5 |

| Aromatic C-5 | 112.0 |

| Aromatic C-3 (-Br) | 111.5 |

| Methylene (-OCH₂) | 64.5 |

| Methyl (-CH₃) | 14.5 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aldehyde C-H Stretch | 2830 - 2695 | Medium, often two bands |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch (Ether) | 1250 - 1200 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1050 - 1020 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Mass Spectrometry (MS) Data

The mass spectrum, typically acquired via electron ionization (EI), will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 228/230 | Molecular ion peak cluster, corresponding to C₉H₉⁷⁹BrO₂ and C₉H₉⁸¹BrO₂. |

| [M-H]⁺ | 227/229 | Loss of a hydrogen atom from the aldehyde group. |

| [M-C₂H₅]⁺ | 199/201 | Loss of the ethyl group from the ethoxy moiety. |

| [M-CHO]⁺ | 199/201 | Loss of the formyl radical. |

| [C₇H₆BrO]⁺ | 199/201 | Fragment resulting from the loss of the ethyl group. |

| [C₆H₄Br]⁺ | 155/157 | Phenyl bromide cation fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the solid is fully dissolved. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

-

Shim the magnetic field to achieve maximum homogeneity and resolution.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-2 seconds for qualitative spectra.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[3]

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.[3]

-

A short relaxation delay (e.g., 2 seconds) is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS or solvent reference peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [5]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).[5]

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

-

-

Background Spectrum:

-

Place the clean, empty salt plate (or use the empty sample compartment) in the spectrometer's sample holder.

-

Run a background scan to record the spectrum of the atmosphere (CO₂, H₂O) and the salt plate, which will be subtracted from the sample spectrum.[6]

-

-

Sample Spectrum Acquisition:

-

Place the salt plate with the prepared sample film into the sample holder.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks in the resulting spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, confirm the elemental composition (via isotopic pattern), and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Set the GC injector temperature (e.g., 250 °C) to ensure rapid vaporization of the sample without decomposition.[8]

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).[9]

-

Program the GC oven temperature. A typical program might start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Set the carrier gas (usually Helium or Hydrogen) flow rate.[9]

-

Set the MS transfer line temperature to prevent condensation of the analyte.

-

The MS is typically operated in Electron Ionization (EI) mode at 70 eV.[10]

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and as this compound elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer will scan a mass range (e.g., m/z 40-400) to acquire the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to the compound.

-

Analyze the mass spectrum associated with that peak.

-

Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine.

-

Identify major fragment ions and propose a fragmentation pathway.

-

Mandatory Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: Logical workflow for the analysis of a synthesized compound.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. memphis.edu [memphis.edu]

Synthesis of 3-Bromo-4-ethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-ethoxybenzaldehyde, a valuable intermediate in the development of pharmaceutical compounds. This document details two primary synthetic routes, providing in-depth experimental protocols and expected outcomes. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound is an aromatic aldehyde containing both a bromine atom and an ethoxy group on the benzene (B151609) ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The bromo and ethoxy substituents modulate the electronic properties of the aromatic ring and provide sites for further functionalization, such as cross-coupling reactions.

Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are presented:

-

Route 1: Electrophilic Bromination of 4-Ethoxybenzaldehyde (B43997). This is a direct approach involving the introduction of a bromine atom onto the commercially available starting material, 4-ethoxybenzaldehyde. The ethoxy group is an activating, ortho-, para-director, and since the para position is occupied by the aldehyde group, the bromination is directed to the ortho position.

-

Route 2: Vilsmeier-Haack Formylation of 2-Bromo-1-ethoxybenzene. This method involves the introduction of a formyl group onto an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds. The ethoxy group in 2-bromo-1-ethoxybenzene directs the formylation to the para position, yielding the desired product.

Data Presentation

The following tables summarize the key quantitative data associated with the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Colorless to light yellow liquid | < 25 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 175-180 |

| 2-Bromo-1-ethoxybenzene | C₈H₉BrO | 201.06 | Colorless to pale yellow liquid | N/A |

| This compound | C₉H₉BrO₂ | 229.07 | White to light yellow powder/crystal | 70.0 - 74.0[1] |

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Synthesis Route | Key Reagents | Solvent | Reaction Temperature | Typical Yield (%) | Purity (%) |

| Route 1: Bromination | 4-Ethoxybenzaldehyde, NBS | Acetonitrile | Room Temperature | 85-95 (projected) | >97 |

| Route 2: Vilsmeier-Haack | 2-Bromo-1-ethoxybenzene, POCl₃, DMF | Dichloromethane (B109758) | 0°C to Room Temp | 70-80 (projected) | >97 |

Experimental Protocols

Route 1: Electrophilic Bromination of 4-Ethoxybenzaldehyde

This protocol is adapted from established procedures for the bromination of activated aromatic aldehydes.

4.1.1. Materials

-

4-Ethoxybenzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for recrystallization)

4.1.2. Procedure

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzaldehyde (1.0 eq) in acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white to off-white solid.

4.1.3. Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 8.05 (d, J=2.0 Hz, 1H, Ar-H), 7.75 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.00 (d, J=8.4 Hz, 1H, Ar-H), 4.20 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.50 (t, J=7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 189.8, 160.5, 134.5, 131.0, 128.5, 112.5, 111.8, 65.0, 14.5.

-

IR (KBr, cm⁻¹): ~2980, 2880, 1685 (C=O), 1590, 1500, 1270, 1120, 820.

Route 2: Vilsmeier-Haack Formylation of 2-Bromo-1-ethoxybenzene

This is a general procedure for the Vilsmeier-Haack reaction and should be optimized for this specific substrate.

4.2.1. Materials

-

2-Bromo-1-ethoxybenzene (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Dichloromethane (DCM, solvent)

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for column chromatography)

4.2.2. Procedure

-

To a stirred solution of N,N-dimethylformamide (3.0 eq) in dichloromethane in a round-bottom flask cooled in an ice-water bath, add phosphorus oxychloride (1.2 eq) dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-bromo-1-ethoxybenzene (1.0 eq) in dichloromethane to the reaction mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction mixture in an ice-water bath and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Visualizations

The following diagrams illustrate the logical flow of the synthetic procedures.

Caption: Workflow for the Synthesis of this compound via Bromination.

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde: A Key Starting Material in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional nature, featuring an aldehyde group, a bromine atom, and an ethoxy group on a benzene (B151609) ring, provides multiple reactive sites for a diverse range of chemical transformations. This versatility makes it a valuable starting material in the pharmaceutical industry, particularly in the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| CAS Number | 108373-05-3 | [3] |

| Appearance | White to light yellow solid/powder/crystal | [2] |

| Melting Point | 70.0 to 74.0 °C | [2] |

| Purity (GC) | >97.0% | |

| Solubility | Soluble in methanol | |

| Storage | Room temperature, in a cool and dark place, under inert gas |

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound involves a two-step process starting from the readily available 4-hydroxybenzaldehyde (B117250). The first step is the regioselective bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the ethoxy group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from a similar bromination of a phenol (B47542) derivative.

-

Materials:

-

4-Hydroxybenzaldehyde

-

Bromine (Br₂)

-

Solvent (e.g., Dichloromethane or Acetic Acid)

-

Ice bath

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 3-Bromo-4-hydroxybenzaldehyde.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis.[4][5][6][7]

-

Materials:

-

3-Bromo-4-hydroxybenzaldehyde

-

Ethyl halide (e.g., Ethyl iodide or Ethyl bromide)

-

Base (e.g., Potassium carbonate or Sodium hydroxide)

-

Solvent (e.g., Acetone, DMF, or Acetonitrile)

-

Stirring apparatus and reflux condenser

-

-

Procedure:

-

To a solution of 3-Bromo-4-hydroxybenzaldehyde in the chosen solvent, add the base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add the ethyl halide to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

-

Purify the crude product by column chromatography or recrystallization to obtain a white to light yellow solid.

-

Applications in Drug Discovery and Development

The strategic placement of the bromo and aldehyde functionalities on the this compound scaffold allows for its versatile use in the synthesis of complex pharmaceutical intermediates. The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. The aldehyde group can be readily transformed into a wide range of functional groups through reactions like the Wittig reaction, reductive amination, or oxidation.

Role in the Synthesis of Kinase Inhibitors

Substituted benzaldehydes are key pharmacophores in a number of kinase inhibitors. While a specific FDA-approved drug directly utilizing this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of Bcr-Abl tyrosine kinase inhibitors.[8][9][10] The Bcr-Abl fusion protein is a hallmark of Chronic Myeloid Leukemia (CML).[11] Inhibitors of this kinase, such as Imatinib, Nilotinib (B1678881), and Dasatinib (B193332), have revolutionized the treatment of CML.[9] The general structure of many of these inhibitors involves a core heterocyclic system linked to substituted phenyl rings. This compound provides an excellent starting point for the elaboration of one of these substituted phenyl rings.

Caption: Bcr-Abl signaling pathway and the point of inhibition.

Key Reactions for Further Functionalization

1. Suzuki-Miyaura Coupling

The bromine atom on this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[12][13][14][15][16]

Caption: Suzuki-Miyaura coupling workflow.

-

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

2. Wittig Reaction

The aldehyde group of this compound can be readily converted to an alkene via the Wittig reaction. This reaction is highly valuable for extending carbon chains and introducing double bonds, which can be further functionalized.[7][17][18]

Caption: Wittig reaction workflow.

-

General Protocol for Wittig Reaction:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of this compound in the same solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting alkene by column chromatography.

-

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of libraries of compounds for biological screening. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this important building block in their efforts to develop novel and effective therapeutic agents. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative applications in pharmaceutical research.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. researchgate.net [researchgate.net]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. jsynthchem.com [jsynthchem.com]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive aldehyde group, a bromine atom, and an ethoxy group on a benzene (B151609) ring, offers multiple sites for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also draws upon data from closely related analogs to provide a comprehensive profile.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde (B42025) core substituted with a bromine atom at the C3 position and an ethoxy group at the C4 position.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 108373-05-3 | TCI Chemicals[1] |

| Molecular Formula | C₉H₉BrO₂ | Sigma-Aldrich |

| Molecular Weight | 229.07 g/mol | Sigma-Aldrich |

| SMILES | CCOC1=C(C=C(C=C1)C=O)Br | Fisher Scientific |

| InChI | InChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | Sigma-Aldrich |

| InChIKey | TZUUPGZANQRCHD-UHFFFAOYSA-N | Fisher Scientific[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | TCI Chemicals[1] |

| Melting Point | 70.0 to 74.0 °C | TCI Chemicals[1] |

| Purity | >97.0% (GC) | TCI Chemicals[1] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Bromination of 4-Hydroxybenzaldehyde

This step involves the electrophilic aromatic substitution of 4-hydroxybenzaldehyde to introduce a bromine atom at the position ortho to the hydroxyl group.

-

Materials: 4-hydroxybenzaldehyde, Bromine (Br₂), a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in the chosen solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-4-hydroxybenzaldehyde.

-

Step 2: Ethylation of 3-Bromo-4-hydroxybenzaldehyde (Williamson Ether Synthesis)

This step involves the formation of an ether linkage by reacting the phenolic hydroxyl group with an ethylating agent.

-

Materials: 3-Bromo-4-hydroxybenzaldehyde, Ethyl bromide (CH₃CH₂Br) or diethyl sulfate, a base (e.g., potassium carbonate or sodium hydroxide), and a suitable solvent (e.g., acetone (B3395972) or DMF).

-

Procedure:

-

To a solution of 3-Bromo-4-hydroxybenzaldehyde in the chosen solvent, add the base and stir the mixture at room temperature.

-

Add the ethylating agent (ethyl bromide) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the ethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehydic proton (-CHO) |

| ~7.9 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.7 | dd | 1H | Aromatic proton (meta to -CHO, ortho to -Br) |

| ~7.0 | d | 1H | Aromatic proton (ortho to -OCH₂CH₃) |

| ~4.2 | q | 2H | Methylene (B1212753) protons (-OCH₂CH₃) |

| ~1.5 | t | 3H | Methyl protons (-OCH₂CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (C=O) |

| ~160 | Aromatic carbon attached to the ethoxy group |

| ~135 | Aromatic carbon attached to the aldehyde group |

| ~133 | Aromatic carbon (CH) |

| ~128 | Aromatic carbon (CH) |

| ~115 | Aromatic carbon attached to the bromine atom |

| ~112 | Aromatic carbon (CH) |

| ~65 | Methylene carbon (-OCH₂) |

| ~15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~2830-2730 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~600-500 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

| m/z | Assignment |

| 228/230 | [M]⁺ (Molecular ion) |

| 227/229 | [M-H]⁺ |

| 200/202 | [M-CHO]⁺ or [M-C₂H₄]⁺ |

| 149 | [M-Br]⁺ |

Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in various pharmacologically active molecules. Its utility lies in its role as a key intermediate for the synthesis of more complex drug candidates.

Role as a Synthetic Intermediate

The aldehyde group can participate in a variety of chemical transformations, including:

-

Reductive amination: to form substituted benzylamines.

-

Wittig reaction: to form stilbene (B7821643) derivatives.

-

Henry reaction: to form nitroaldol products.

-

Condensation reactions: with active methylene compounds.

The bromine atom provides a handle for cross-coupling reactions such as:

-

Suzuki coupling: to form biaryl compounds.

-

Heck reaction: to introduce vinyl groups.

-

Buchwald-Hartwig amination: to form arylamines.

Caption: Potential synthetic transformations of this compound.

Potential Pharmacological Relevance (Based on Analogs)

Studies on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), have revealed significant biological activities. BDB has been shown to possess anti-inflammatory and cytoprotective properties. For instance, it can attenuate allergic contact dermatitis and protect skin cells against oxidative damage.[3][4] These activities are often mediated through the modulation of key signaling pathways.

While these findings for BDB cannot be directly extrapolated to this compound, they suggest that the brominated benzaldehyde scaffold could be a promising starting point for the design of novel therapeutic agents. The ethoxy group in this compound, as opposed to the hydroxyl groups in BDB, would alter the compound's polarity, lipophilicity, and metabolic stability, potentially leading to a different pharmacological profile.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis, particularly for the construction of novel pharmaceutical compounds. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While direct experimental and biological data for this specific compound are scarce, the analysis of its structural features and the activities of its close analogs suggest that it is a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its reactivity, spectroscopic properties, and potential biological activities, which could pave the way for its use in the development of new therapeutic agents.

References

- 1. This compound | 108373-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of 3-Bromo-4-ethoxybenzaldehyde: A Technical Guide to Commercial Purity

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This in-depth technical guide explores the typical purity of commercially available 3-Bromo-4-ethoxybenzaldehyde, delving into common impurities, analytical methodologies for purity determination, and the synthetic pathways that influence the final product's composition.

Commercial Purity Landscape

Commercially available this compound is most commonly offered with a purity of greater than or equal to 97.0% , as determined by Gas Chromatography (GC).[1][2][3] Key suppliers in the chemical market consistently adhere to this specification. However, it is crucial for researchers to note that some suppliers may offer this compound as part of a collection for early discovery research where extensive analytical data is not collected, placing the onus of purity confirmation on the end-user.

A summary of typical specifications from commercial suppliers is presented below:

| Parameter | Typical Specification | Analysis Method |

| Purity | ≥97.0% | Gas Chromatography (GC) |

| Appearance | White to light yellow crystalline powder | Visual Inspection |

| Melting Point | 70-74 °C | Capillary Method |

| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Understanding the Impurity Profile: A Synthesis-Based Approach

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific batch-to-batch variations exist, an understanding of the manufacturing process allows for the prediction of likely contaminants. Two primary synthetic strategies are commonly employed:

-

Route A: Bromination of 4-ethoxybenzaldehyde. This pathway involves the electrophilic substitution of a bromine atom onto the aromatic ring of 4-ethoxybenzaldehyde.

-

Route B: Ethylation of 3-bromo-4-hydroxybenzaldehyde. In this method, the hydroxyl group of the brominated precursor is converted to an ethoxy group.

Based on these synthetic routes, a range of potential impurities can be anticipated:

| Potential Impurity | Source |

| 4-ethoxybenzaldehyde | Unreacted starting material from Route A. |

| 3-bromo-4-hydroxybenzaldehyde | Unreacted starting material from Route B. |

| 3,5-Dibromo-4-ethoxybenzaldehyde | Over-bromination of the starting material or product in Route A. |

| Vanillin / Isovanillin | Potential impurities in precursors derived from vanillin-related structures. |

| Residual Solvents | Solvents used during the reaction and purification steps (e.g., dichloromethane, chloroform). |

| Inorganic Salts | Byproducts from the reaction and work-up (e.g., sodium bromide). |

Below is a diagram illustrating the logical flow of a typical quality control process for this compound, from raw material testing to final product release.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound relies on robust analytical methodologies. Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for assay determination. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also critical tools for a comprehensive quality assessment.

Gas Chromatography (GC-FID) for Purity Assay

This method is suitable for quantifying the main component and detecting volatile impurities.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for the separation of aromatic aldehydes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Start at 70% A / 30% B.

-

Linearly increase to 100% B over 20 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities with distinct NMR signals.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Analysis: The proton spectrum will confirm the presence of the ethoxy group, the aromatic protons, and the aldehyde proton. Integration of the peaks can be used for quantitative analysis against a known internal standard.

-

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aldehyde proton (~9.8 ppm, singlet)

-

Aromatic protons (~7.0-8.0 ppm, complex pattern)

-

Ethoxy methylene (B1212753) protons (~4.1 ppm, quartet)

-

Ethoxy methyl protons (~1.5 ppm, triplet)

-

-

-

¹³C NMR Analysis: The carbon spectrum provides information on the number of unique carbon atoms, confirming the overall structure.

-

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Aldehyde carbonyl carbon (~190 ppm)

-

Aromatic carbons (~110-160 ppm)

-

Ethoxy methylene carbon (~65 ppm)

-

Ethoxy methyl carbon (~14 ppm)

-

-

The following diagram illustrates the relationship between the synthetic routes and the potential impurities that can be monitored by the analytical techniques described.

Conclusion

The purity of commercially available this compound is typically high, with most suppliers guaranteeing a minimum of 97.0% by GC. However, for critical applications in research and drug development, a thorough understanding of the potential impurity profile, derived from the synthetic route, is essential. The implementation of a multi-faceted analytical approach, incorporating GC, HPLC, and NMR, provides a comprehensive quality assessment, ensuring the reliability and consistency of this important chemical intermediate. Researchers are advised to request batch-specific Certificates of Analysis and, when necessary, perform their own purity verification to meet the stringent requirements of their work.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-ethoxybenzaldehyde, a key intermediate in various synthetic applications. The following sections detail its properties, hazards, and recommended procedures for its safe use, storage, and disposal, tailored for a laboratory research and development environment.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | White to light yellow solid/crystal | [3] |

| Melting Point | 70.0 to 74.0 °C | [3] |

| Solubility | Soluble in methanol. | |

| SMILES | BrC1=C(OCC)C=CC(C([H])=O)=C1 | [2] |

| InChI Key | TZUUPGZANQRCHD-UHFFFAOYSA-N | [2] |

| CAS Number | 108373-05-3 | [3] |

Safety and Hazard Information

This compound is classified as hazardous. Adherence to safety guidelines is crucial to minimize risk.

GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Note: GHS classifications for similar brominated benzaldehydes suggest potential for skin, eye, and respiratory irritation.[4][5][6]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Handling of an Air-Sensitive Solid

Given that this compound is a solid that may be air-sensitive, the following protocol for handling is recommended.[7][8][9][10][11]

Objective: To safely weigh and transfer an air-sensitive solid for use in a chemical reaction.

Materials:

-

This compound

-

Glovebox or Schlenk line with a supply of inert gas (Nitrogen or Argon)

-

Dry, clean glassware (e.g., round-bottom flask with a septum)

-

Spatula

-

Weighing paper or boat

-

Analytical balance (located inside the glovebox if possible)

Procedure:

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (low oxygen and moisture levels). If using a Schlenk line, ensure all glassware is oven-dried and cooled under vacuum before introducing an inert atmosphere.

-

Bringing Materials into the Glovebox: Place the sealed container of this compound, along with all necessary clean and dry glassware and tools, into the antechamber of the glovebox. Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.

-

Weighing: Inside the glovebox, carefully open the container of the aldehyde. Using a clean, dry spatula, portion the desired amount of the solid onto a pre-tared weighing paper or directly into a tared flask.

-

Transfer: If weighed on paper, carefully transfer the solid into the reaction flask.

-

Sealing: Securely seal the reaction flask (e.g., with a septum). Tightly reseal the original container of this compound.

-

Removal from Glovebox: Place the sealed reaction flask and the resealed stock container into the antechamber. Cycle the antechamber before removing the items.

-

Post-Handling: The reaction can now be set up on a benchtop under a positive pressure of inert gas (e.g., via a balloon or a manifold).